molecular formula C6H11NO2 B2397726 6,6-Dimethylmorpholin-3-one CAS No. 1312457-13-8

6,6-Dimethylmorpholin-3-one

Cat. No. B2397726
CAS RN: 1312457-13-8
M. Wt: 129.159
InChI Key: KPXBHBMOLSFNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylmorpholin-3-one is a chemical compound with the CAS number 1312457-13-8 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 6,6-dimethylmorpholin-3-one can be achieved from Acetic acid, 2-[2-[bis(phenylmethyl)amino]-1,1-dimethylethoxy]-, ethyl ester . More details about the synthetic routes can be found in the referenced source .


Molecular Structure Analysis

The molecular formula of 6,6-Dimethylmorpholin-3-one is C6H11NO2 . The molecular weight is 129.16 . For more detailed information about the molecular structure, you may refer to the referenced source .

Scientific Research Applications

  • Electrochemical Fluorination 6,6-Dimethylmorpholin-3-one derivatives have been used in electrochemical fluorination processes. A study by Takashi et al., (1998) demonstrated the fluorination of cis-2,6-dimethylmorpholine and its derivatives, revealing insights into the isomerization and formation of F-acid fluorides.

  • Antifungal Applications Derivatives of 6,6-Dimethylmorpholin-3-one, such as 2-(2-oxo-morpholin-3-yl)-acetamide, have shown potential as broad-spectrum antifungal agents. Bardiot et al. (2015) highlighted their effectiveness against Candida and Aspergillus species and improvements in plasmatic stability through modifications to the morpholin-2-one core (Bardiot et al., 2015).

  • Molecular Structure and Vibrational Analysis Research by Medetalibeyoğlu et al. (2019) investigated the molecular structure and vibrational properties of compounds derived from 6,6-Dimethylmorpholin-3-one, providing valuable data on their electronic and thermodynamic parameters (Medetalibeyoğlu et al., 2019).

  • Synthesis and Design of Novel Compounds The compound has been used in the synthesis of novel morpholine-derived Mannich bases, which exhibited potential as multifunctional agents for enzyme inhibitory properties, as explored by Boy et al. (2020) (Boy et al., 2020).

  • Synthesis of Specific Morpholine Derivatives Huang Xiao-shan (2009) conducted a study on the preparation of 2,6-Dimethylmorpholine, a related compound, outlining the synthesis methods and conditions for high yield production (Huang Xiao-shan, 2009).

  • Exploration of Stereoisomer Properties Research has also delved into the properties of cis- and trans-isomers of 2,6-dimethylmorpholine, as in studies by Brügel (1969) and Booth & Gidley (1965), enhancing understanding of their spectral characteristics and conformations (Brügel, 1969); (Booth & Gidley, 1965).

properties

IUPAC Name

6,6-dimethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-7-5(8)3-9-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBHBMOLSFNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylmorpholin-3-one

Synthesis routes and methods

Procedure details

(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester (Example 172, step 1) was hydrogenated in EtOH with Pd(OH)2 for 16 hours at 60° C. The desired 6,6-dimethyl-morpholin-3-one (585 mg, 60% purity, quant.) was obtained as a colorless liquid, MS: m/e=129 (M+H+) and used in the next step without further purification.
Name
(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.